Mass Shift Comparison: Diethyl Rivastigmine-d10 (+10 Da) vs. Rivastigmine-d6 (+6 Da) vs. Unlabeled Diethyl Rivastigmine (0 Da)
Diethyl Rivastigmine-d10 (C₁₅H₁₄D₁₀N₂O₂, MW 274.42) provides a +10 Da mass shift relative to unlabeled diethyl rivastigmine (C₁₅H₂₄N₂O₂, MW 264.36) . This exceeds the +6 Da shift provided by the commonly used rivastigmine-d6 internal standard (MW 256.37 vs. unlabeled rivastigmine MW 250.34) . The +10 Da shift is more than triple the minimum recommended mass difference of ≥3 Da for small-molecule SIL-IS applications (<1,000 Da), as established by Tobin (2022) . The larger mass separation reduces the probability of isotopic spectral overlap between the ¹³C and ²H isotopologues of the analyte and the internal standard, a known source of quantitative bias in LC–MS/MS methods .
| Evidence Dimension | Mass shift (ΔDa) between internal standard and unlabeled analyte |
|---|---|
| Target Compound Data | Diethyl Rivastigmine-d10: MW 274.42 → Δ = +10.06 Da vs. unlabeled diethyl rivastigmine (MW 264.36) |
| Comparator Or Baseline | Rivastigmine-d6: MW 256.37 → Δ = +6.03 Da vs. unlabeled rivastigmine (MW 250.34); Unlabeled diethyl rivastigmine: MW 264.36 → Δ = 0 Da |
| Quantified Difference | +10 Da (target) vs. +6 Da (d6 comparator) vs. 0 Da (unlabeled); 4 Da advantage over the most common in-class deuterated IS |
| Conditions | Molecular weight comparison based on molecular formulas from vendor technical datasheets and peer-reviewed literature; SIL-IS design guidance from Acanthus Research (2022) |
Why This Matters
A +10 Da mass shift provides superior spectral resolution from the analyte's natural isotopologue envelope compared to +6 Da, directly reducing quantitative interference risk—a critical factor in method validation for regulatory submissions where the EMA has rejected studies using inadequate surrogate internal standards.
